N-[4-(4-METHYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[4-(4-METHYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound with the molecular formula C19H16N2O2S It is known for its unique structure, which includes a thiophene ring and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with 4-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-(4-METHYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- N-{4-[(4-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- N-{4-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
Uniqueness
N-[4-(4-METHYLBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the benzoyl group.
Properties
Molecular Formula |
C19H16N2O2S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[4-[(4-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2S/c1-13-4-6-14(7-5-13)18(22)20-15-8-10-16(11-9-15)21-19(23)17-3-2-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI Key |
MCOVQMHCJUUZMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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